molecular formula C12H23ClN2O3 B1487328 tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride CAS No. 2197412-32-9

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride

Cat. No. B1487328
M. Wt: 278.77 g/mol
InChI Key: ULNYCVOIIXDDTM-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid substance . It has a molecular weight of 227.3 .


Synthesis Analysis

The synthesis of similar compounds, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a subject of research due to its wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of these types of compounds is often analyzed using single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride” are not available, the synthesis of similar compounds often involves complex chemical reactions .


Physical And Chemical Properties Analysis

The compound “tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid substance . It has a molecular weight of 227.3 .

Safety And Hazards

The compound “tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P301, P301, P312, P330 .

Future Directions

The future directions for research on this compound and similar compounds could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their potential biological activities .

properties

IUPAC Name

tert-butyl N-(5-hydroxy-2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-9-8-5-4-7(6-13-8)10(9)15;/h7-10,13,15H,4-6H2,1-3H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNYCVOIIXDDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1O)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 2
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 3
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 4
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 6
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride

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